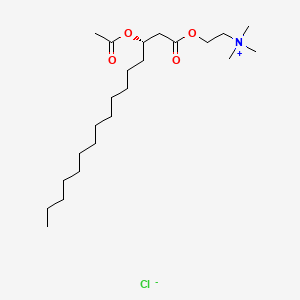
Pahutoxin
Overview
Description
Pahutoxin, also known as ostracitoxin, is a neurotoxin found in the mucous secretions of boxfish (Ostraciidae) skin when under stress . It is an ichthyotoxic, hemolytic, nonpeptide toxin, which is relatively unusual and similar to tetrodotoxin . It is unique among known fish poisons and is toxic to various biological systems .
Synthesis Analysis
Optically pure Pahutoxin and its antipode were synthesized from (S)- and ®-3-hydroxyhexadecanoic acids, which were obtained by the enantio-differentiating hydrogenation of methyl 3-oxohexadecanoate over asymmetrically modified Raney nickel catalyst .Molecular Structure Analysis
The molecular formula of Pahutoxin is C23H46ClNO4 . It has an average mass of 436.069 Da and a mono-isotopic mass of 435.311523 Da .Chemical Reactions Analysis
The synthesis of Pahutoxin involves the enantio-differentiating hydrogenation of methyl 3-oxohexadecanoate over asymmetrically modified Raney nickel catalyst .Physical And Chemical Properties Analysis
Pahutoxin is a heat-stable and non-dialyzable substance . It is foamed in aqueous solutions . The molecular formula of Pahutoxin is C23H46ClNO4, and it has an average mass of 436.069 Da .Scientific Research Applications
1. Chemical Identification and Biological Activity
Pahutoxin has been identified as the choline chloride ester of 3-acetoxyhexadecanoic acid, a toxic secretion of the boxfish. It's noteworthy for being the first chemically identified alarming or repellent substance of a marine organism, providing a defense mechanism against predators for slow-moving unprotected species. Its synthesis and chemical structure facilitate further biological research into the mechanism of fish repellents (Carter, 1967).
2. Role in Chemical Defense Mechanisms
In marine trunkfish, pahutoxin serves as a crucial element in defensive skin secretions. It works in tandem with non-toxic polypeptides that enhance its effects, thus forming a complex chemical defense mechanism. This interaction highlights the sophisticated ecological adaptations of marine organisms in response to environmental threats (Kalmanzon et al., 2001).
3. Receptor-Mediated Toxicity
Pahutoxin's toxicity is receptor-mediated, distinguishing it from synthetic cationic long-chain quaternary ammonium detergents. This property offers valuable insights into the specific biological interactions of natural toxins, and how certain species have evolved tolerance to their own toxic secretions (Kalmanzon et al., 2003).
4. Functional Duality and Endogenous Regulation
Research indicates that pahutoxin exhibits functional duality, with separate mechanisms for ichthyotoxicity and phospholipid membrane disruption. Understanding the natural regulatory mechanisms within trunkfish secretion that control this duality offers insights into marine biological processes and ecological interactions (Kalmanzon et al., 2004).
5. Synthesis and Absolute Configuration
The synthesis of optically pure pahutoxin, and the determination of its absolute configuration, have significant implications for the field of chemical biology. It underscores the importance of understanding the stereochemistry of biologically active marine substances (Yoshikawa et al., 1989).
Safety And Hazards
properties
IUPAC Name |
2-[(3S)-3-acetyloxyhexadecanoyl]oxyethyl-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46NO4.ClH/c1-6-7-8-9-10-11-12-13-14-15-16-17-22(28-21(2)25)20-23(26)27-19-18-24(3,4)5;/h22H,6-20H2,1-5H3;1H/q+1;/p-1/t22-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEOXMPQOCEVAI-FTBISJDPSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(CC(=O)OCC[N+](C)(C)C)OC(=O)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC[C@@H](CC(=O)OCC[N+](C)(C)C)OC(=O)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80896908 | |
| Record name | Pahutoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80896908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pahutoxin | |
CAS RN |
27742-14-9 | |
| Record name | Ethanaminium, 2-[[(3S)-3-(acetyloxy)-1-oxohexadecyl]oxy]-N,N,N-trimethyl-, chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27742-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pahutoxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027742149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pahutoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80896908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



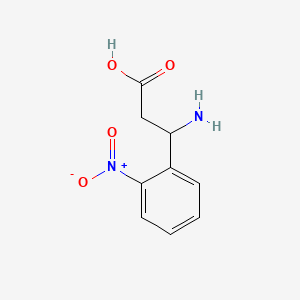
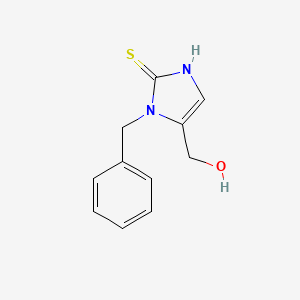
![2-[(3-Methoxyphenyl)-oxomethyl]-3,3-bis(methylthio)-2-propenenitrile](/img/structure/B1221993.png)
![N-[3-[[diethylamino(sulfanylidene)methyl]thio]-1-oxopropyl]carbamic acid (4-propan-2-ylphenyl) ester](/img/structure/B1221995.png)

![[2-[(2,6-dimethyl-4-morpholinyl)-oxomethyl]phenyl]-(1H-imidazol-2-yl)methanone](/img/structure/B1221998.png)
![2-[[Oxo-(2,3,4,5,6-pentafluorophenyl)methyl]amino]benzoic acid ethyl ester](/img/structure/B1222004.png)
![3,5-dimethyl-N-[4-[(1-oxo-2-phenylethyl)amino]phenyl]benzamide](/img/structure/B1222005.png)
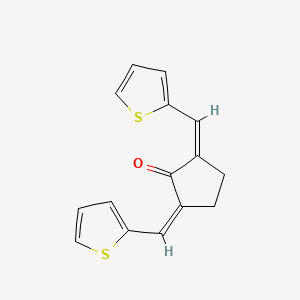
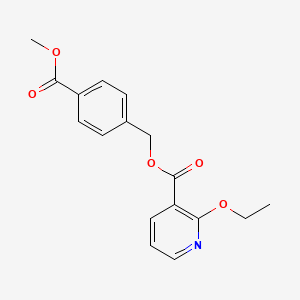
![[2-(3,5-dimethoxyanilino)-2-oxoethyl] (E)-3-(2-chlorophenyl)prop-2-enoate](/img/structure/B1222008.png)
![2-Phenyl-5-thiophen-2-yl-3-pyrazolecarboxylic acid [2-(4-chloro-3-nitroanilino)-2-oxoethyl] ester](/img/structure/B1222009.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] N-sulfooxybut-3-enimidothioate](/img/structure/B1222012.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B1222014.png)